molecular formula C19H37NO B14084110 Hexadecanamide, N-2-propenyl- CAS No. 102114-99-8

Hexadecanamide, N-2-propenyl-

Katalognummer: B14084110
CAS-Nummer: 102114-99-8
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: BZMVRGBTQHGPIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexadecanamide, N-2-propen-1-yl- can be synthesized through the reaction of hexadecanoic acid with 2-propen-1-amine under specific conditions. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Hexadecanamide, N-2-propen-1-yl- often involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Hexadecanamide, N-2-propen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Hexadecanamide, N-2-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Hexadecanamide, N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors involved in lipid metabolism. It can modulate signaling pathways by acting as a ligand for certain receptors, influencing cellular processes like inflammation and pain perception .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexadecanamide: Similar structure but lacks the propenyl group.

    Octadecanamide: Contains a longer hydrocarbon chain.

    N-2-propen-1-yl-octadecanamide: Similar structure with a longer chain.

Uniqueness

Hexadecanamide, N-2-propen-1-yl- is unique due to its specific combination of a long hydrocarbon chain and a propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

102114-99-8

Molekularformel

C19H37NO

Molekulargewicht

295.5 g/mol

IUPAC-Name

N-prop-2-enylhexadecanamide

InChI

InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18-4-2/h4H,2-3,5-18H2,1H3,(H,20,21)

InChI-Schlüssel

BZMVRGBTQHGPIW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.